molecular formula C21H18ClN5OS B2586870 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 872861-81-9

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2586870
CAS No.: 872861-81-9
M. Wt: 423.92
InChI Key: OXYYBSLQQCVWSD-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrazolo compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • A 3-chlorophenyl group at the N1 position
    • A thioether linkage
    • An N-(4-methylbenzyl) group attached to the acetamide moiety

This unique arrangement contributes to its biological activity by potentially interacting with various biological targets.

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:

  • Adenosine Receptor Affinity :
    • Pyrazolo[3,4-d]pyrimidines have been shown to possess significant affinity for A1 adenosine receptors, which are implicated in various physiological processes including modulation of neurotransmitter release and cardiovascular function. In studies, certain derivatives demonstrated enhanced activity due to optimal substituent positioning on the pyrazole ring .
  • Antitumor Activity :
    • Compounds similar to the target molecule have been evaluated for their ability to inhibit key kinases involved in cancer progression (e.g., BRAF(V600E), CDK2). These kinases are critical in cell cycle regulation and tumor growth. The presence of the pyrazolo moiety has been linked to selective inhibition of these targets .
  • Anti-inflammatory Properties :
    • The compound's thioether linkage may enhance its interaction with inflammatory pathways. Research has shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation .
  • Antimicrobial Activity :
    • Studies on pyrazole derivatives indicate potential antibacterial and antifungal properties. For instance, certain compounds have demonstrated significant inhibitory effects against various pathogenic fungi and bacteria .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Adenosine ReceptorA1 receptor affinity leading to modulation of neurotransmitter release
AntitumorInhibition of BRAF(V600E) and CDK2 kinases
Anti-inflammatoryInhibition of LPS-induced cytokines
AntimicrobialInhibitory effects against bacterial and fungal strains

Research Findings

Recent studies have focused on synthesizing various derivatives of pyrazolo[3,4-d]pyrimidines to evaluate their biological efficacy. For example:

  • Synthesis and Testing : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit specific kinases associated with cancer. The findings suggest that structural modifications significantly impact their potency .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds, showing promising results in reducing inflammation markers compared to control groups .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-14-5-7-15(8-6-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-4-2-3-16(22)9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYBSLQQCVWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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